molecular formula C10H22F3NOSi2 B1139711 N,O-Bis(diethylhydrogensilyl)trifluoroacetamide CAS No. 105384-38-1

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide

Cat. No. B1139711
M. Wt: 285.46
InChI Key:
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Description

Synthesis Analysis

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide reacts with compounds containing hydroxyl groups to afford diethylhydrogensilyl (DEHS) and cyclic diethylsilylene (DES) derivatives. This reaction enhances the compounds' volatility and detectability in GC-MS analysis. For example, the reaction with 5β-pregnane-17,20,21-triols results in the formation of specific DEHS-DES derivatives, highlighting its utility in synthesizing derivatives for analytical purposes (Nakatat et al., 1987).

Molecular Structure Analysis

The molecular structure of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide-derived derivatives is critical for their function in analytical chemistry. The structure of these derivatives, such as the cyclic diethylsilylene (DES) derivatives formed from hydroxylated steroids, plays a key role in their detection and analysis. The structural assignment and understanding of fragmentations, as well as isomerization phenomena under electron ionization, are essential for interpreting GC-MS data and for the identification of the substances being analyzed (Nakatat et al., 1987).

Chemical Reactions and Properties

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide is involved in silylation reactions, where it reacts with hydroxyl groups to produce silyl ethers and/or cyclic silylene derivatives. This reactivity is exploited in the derivatization of steroids, bile acids, and other hydroxylated compounds to enhance their analytical detection. The specific reactivity and the resulting derivatives' structure significantly influence their chromatographic behavior and mass spectrometric properties (Goto et al., 1991).

Physical Properties Analysis

While specific physical properties of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide are not detailed in the sourced literature, the general physical properties of silylating agents include their volatility, solubility, and stability. These properties are crucial for their effectiveness as derivatizing agents in analytical chemistry, affecting their handling, storage, and reactivity in the derivatization processes.

Chemical Properties Analysis

The chemical properties of N,O-Bis(diethylhydrogensilyl)trifluoroacetamide, such as its reactivity with hydroxyl groups to form silyl ethers and cyclic silylene derivatives, underpin its utility in analytical chemistry. The formation of these derivatives significantly enhances the analytical detection of hydroxylated compounds by improving their volatility and stability during GC-MS analysis. The chemical behavior of these derivatives, including their fragmentation patterns under electron ionization, provides valuable information for substance identification and quantification (Ishibashi et al., 1987).

Scientific Research Applications

In terms of its applications, it’s often used in the field of analytical chemistry, particularly in the analysis of organic compounds . The method of application typically involves reacting the compound of interest with the derivatizing reagent under specific conditions to form a derivative that can be analyzed using GC .

The results or outcomes obtained from this process can vary widely depending on the specific compound being analyzed and the conditions under which the derivatization is carried out .

  • Gas Chromatography (GC) Derivatizing Reagent

    • This compound is used as a simultaneous cyclic silylene and silyl derivatizing reagent for GC . It modifies the chemical structure of a compound to make it more amenable to GC analysis .
    • The method of application typically involves reacting the compound of interest with the derivatizing reagent under specific conditions to form a derivative that can be analyzed using GC .
    • The results or outcomes obtained from this process can vary widely depending on the specific compound being analyzed and the conditions under which the derivatization is carried out .
  • Silyl Protecting and Derivatization Reagents

    • Organosilanes, like “N,O-Bis(diethylhydrogensilyl)trifluoroacetamide”, are often used as silyl protecting and derivatization reagents .
    • They are used to protect alcohols, phenols, amines, carboxylic acids, amides, thiols, and alkynes .
    • By varying the substituents attached to silicon, the steric and electronic characteristics of the protecting group can be finely tuned, allowing a wide variety of both reaction and deprotection conditions .
  • Organosilanes as Reducing Agents

    • Organosilanes can also act as reducing agents .
    • They can be used in various organic synthesis reactions .
  • Silanes in Cross-coupling Chemistry

    • Organosilanes are used in cross-coupling chemistry .
    • They can be used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
  • Allylsilanes Used to Stabilize α-Carbanions and β-Carbocations

    • Allylsilanes can be used to stabilize α-carbanions and β-carbocations .
    • This can be useful in various organic synthesis reactions .
  • Gas Chromatography (GC) Derivatizing Reagent

    • This compound is used as a simultaneous cyclic silylene and silyl derivatizing reagent for GC . It modifies the chemical structure of a compound to make it more amenable to GC analysis .
    • The method of application typically involves reacting the compound of interest with the derivatizing reagent under specific conditions to form a derivative that can be analyzed using GC .
    • The results or outcomes obtained from this process can vary widely depending on the specific compound being analyzed and the conditions under which the derivatization is carried out .
  • Silyl Protecting and Derivatization Reagents

    • Organosilanes, like “N,O-Bis(diethylhydrogensilyl)trifluoroacetamide”, are often used as silyl protecting and derivatization reagents .
    • They are used to protect alcohols, phenols, amines, carboxylic acids, amides, thiols, and alkynes .
    • By varying the substituents attached to silicon, the steric and electronic characteristics of the protecting group can be finely tuned, allowing a wide variety of both reaction and deprotection conditions .
  • Organosilanes as Reducing Agents

    • Organosilanes can also act as reducing agents .
    • They can be used in various organic synthesis reactions .
  • Silanes in Cross-coupling Chemistry

    • Organosilanes are used in cross-coupling chemistry .
    • They can be used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
  • Allylsilanes Used to Stabilize α-Carbanions and β-Carbocations

    • Allylsilanes can be used to stabilize α-carbanions and β-carbocations .
    • This can be useful in various organic synthesis reactions .

Safety And Hazards

“N,O-Bis(diethylhydrogensilyl)trifluoroacetamide” is classified as a combustible liquid (H227) . It’s important to handle it with care, using appropriate safety measures.

properties

InChI

InChI=1S/C10H20F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERQTNAPNFAWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)N=C(C(F)(F)F)O[Si](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F3NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide

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